molecular formula C8H12N2O2 B3351942 Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40889-84-7

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B3351942
CAS RN: 40889-84-7
M. Wt: 168.19 g/mol
InChI Key: WEYOYBYZVYWREM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are known to possess diverse biological activities and are found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions. For instance, carboxylic acid moieties can be condensed with substituted amines under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can be represented by the SMILES string COC(=O)c1cc(N)cn1C . This indicates that the compound contains a pyrrole ring with a methyl group and an amino group attached to it, and an ethyl ester group attached to the 2-position of the pyrrole ring .


Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions due to the presence of a carbonyl group . The thioamide functional group in β-Ketothioamides (KTAs), a type of pyrrole derivative, can undergo isomerization to generate thiol, allowing KTAs to participate in synthesis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Oxidation and Structural Analysis : Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is involved in oxidation processes. For instance, ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a related compound, was analyzed using X-ray crystallography after undergoing aerial oxidation, demonstrating its significance in chemical structure analysis (Cirrincione et al., 1987).

  • Spiro Heterocyclization : This compound is key in the synthesis of complex spiro compounds. For example, ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate was synthesized, demonstrating the compound's role in advanced organic synthesis (Dmitriev et al., 2015).

  • Synthesis of Antibacterial Agents : A derivative, 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, exhibited antibacterial activity, highlighting its potential in drug development (Toja et al., 1986).

  • Phosphine-Catalyzed Annulation : This compound is used in [4 + 2] annulation reactions to form tetrahydropyridines, indicating its role in creating complex organic molecules (Zhu et al., 2003).

Chemical Synthesis and Characterization

  • Synthesis of Pyrroles and Pyridines : It is involved in the synthesis of pyrroles and pyridines, indicating its versatility in organic synthesis (Clarke et al., 1985).

Safety and Hazards

While specific safety and hazard information for Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is not available, general precautions should be taken while handling it. These include avoiding inhalation or skin contact, and storing it away from fire sources and oxidizing agents .

properties

IUPAC Name

ethyl 4-amino-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOYBYZVYWREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457885
Record name Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

40889-84-7
Record name Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-methyl-4-nitro-2-pyrrolecarboxylate (16.0 g, 0.081 mol) (M. J. Weiss, J. S. Webb and J. M. Smith, J. Amer. Chem. Soc., 79, 1266 (1957)) is dissolved in (200 mL) ethanol and (1.60 g) of 10% platinum on carbon is then added. The mixture is shaken for 16 hours in a PARR hydrogenator. The catalyst is removed by filtration through a pad of celite and the filtrate is concentrated in vacuo to a yellow oil. The oil is carried on directly without purification.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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